molecular formula C7H14ClF2NO B2861390 1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride CAS No. 1227808-08-3

1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride

Cat. No. B2861390
M. Wt: 201.64
InChI Key: KYDIXHKOPOMUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminomethyl cyclohexanol compounds are typically organic compounds that contain an aminomethyl group attached to a cyclohexanol ring . They can be described as a cyclohexanol ring substituted by an amino group . These compounds are often used in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with acetic anhydride/ammonium acetate with a cyclohexane compound . The resulting product can then be treated with sodium hydroxide in an aqueous solution .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a cyclohexanol ring with an aminomethyl group attached . The exact structure would depend on the specific compound and its substituents .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions, often involving the amino group. For example, they can react with acyl chlorides to form oxazolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, aminomethyl propanol is soluble in water and has about the same density as water .

Scientific Research Applications

Fluorinated Compounds in Protein Design

Fluorinated Amino Acids in Protein Engineering : Research has explored the incorporation of highly fluorinated analogs of hydrophobic amino acids into proteins to create proteins with novel chemical and biological properties. Fluorination has been shown to enhance the stability of proteins against chemical and thermal denaturation, maintaining both structure and biological activity. This approach is seen as a general and effective strategy in protein design, especially for small proteins that can be produced by peptide synthesis (Buer & Marsh, 2012).

Chemical Recycling of Polymers

Recycling of Poly(ethylene terephthalate) : Studies have focused on the chemical recycling of poly(ethylene terephthalate) (PET) from post-consumer sources. Methods like hydrolysis (both alkaline and acid) have been employed to recover pure terephthalic acid monomer, which can then be repolymerized. Glycolysis has also been examined as a way to produce secondary materials from PET, highlighting the potential of chemical recycling to contribute to the conservation of petrochemical products and energy (Karayannidis & Achilias, 2007).

Hydrophilic Interaction Chromatography

Applications in Separation Science : Hydrophilic interaction chromatography (HILIC) has been identified as a valuable method for the separation of polar, weakly acidic, or basic samples. This technique is particularly useful for separating compounds that are challenging to separate using traditional reversed-phase liquid chromatography, due to its complementary selectivity (Jandera, 2011).

Safety And Hazards

These compounds can pose various safety hazards. For example, they can cause skin and eye irritation and may be harmful if inhaled . It’s important to handle these compounds with appropriate safety precautions .

properties

IUPAC Name

1-(aminomethyl)-4,4-difluorocyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO.ClH/c8-7(9)3-1-6(11,5-10)2-4-7;/h11H,1-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDIXHKOPOMUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CN)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)-4,4-difluorocyclohexanol hydrochloride

CAS RN

1227808-08-3
Record name 1-(aminomethyl)-4,4-difluorocyclohexan-1-ol hydrochloride
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